molecular formula C20H26N2O2 B12497450 (2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine

(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine

Cat. No.: B12497450
M. Wt: 326.4 g/mol
InChI Key: HYQDZOJHGOMQRZ-UHFFFAOYSA-N
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Description

N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE is a complex organic compound that features a piperidine ring, a phenyl group substituted with two methoxy groups, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(PIPERIDIN-1-YL)ANILINE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-4-piperidin-1-ylaniline

InChI

InChI=1S/C20H26N2O2/c1-23-19-8-6-7-16(20(19)24-2)15-21-17-9-11-18(12-10-17)22-13-4-3-5-14-22/h6-12,21H,3-5,13-15H2,1-2H3

InChI Key

HYQDZOJHGOMQRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)N3CCCCC3

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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